molecular formula C18H19F3N2O5 B12482518 Ethyl 3,3,3-trifluoro-2-[(2-furylmethyl)amino]-2-[(4-methoxybenzoyl)amino]propanoate

Ethyl 3,3,3-trifluoro-2-[(2-furylmethyl)amino]-2-[(4-methoxybenzoyl)amino]propanoate

Cat. No.: B12482518
M. Wt: 400.3 g/mol
InChI Key: ONWYKRGEPTYZKQ-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YLMETHYL)AMINO]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE is a complex organic compound that features a trifluoromethyl group, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YLMETHYL)AMINO]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the enantioselective Friedel–Crafts alkylation of simple phenols and indoles with ethyl 3,3,3-trifluoropyruvate under different reaction conditions . The reaction conditions often include the use of chiral catalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YLMETHYL)AMINO]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YLMETHYL)AMINO]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YLMETHYL)AMINO]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The furan ring and methoxyphenyl group may contribute to the compound’s binding affinity and selectivity for certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YLMETHYL)AMINO]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE is unique due to its combination of a trifluoromethyl group, a furan ring, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H19F3N2O5

Molecular Weight

400.3 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(furan-2-ylmethylamino)-2-[(4-methoxybenzoyl)amino]propanoate

InChI

InChI=1S/C18H19F3N2O5/c1-3-27-16(25)17(18(19,20)21,22-11-14-5-4-10-28-14)23-15(24)12-6-8-13(26-2)9-7-12/h4-10,22H,3,11H2,1-2H3,(H,23,24)

InChI Key

ONWYKRGEPTYZKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCC1=CC=CO1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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